3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as an ethylbenzenesulfonyl and a methoxyphenylmethyl group
Preparation Methods
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the quinazoline core: This step involves the reaction of the triazole intermediate with suitable reagents to form the quinazoline structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
Triazoloquinazolines: These compounds share the triazole-quinazoline core but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Quinazoline derivatives: These compounds have a quinazoline core but lack the triazole ring, resulting in different properties and applications.
Sulfonyl compounds: These compounds contain the sulfonyl group but may have different core structures, affecting their overall characteristics.
Properties
Molecular Formula |
C25H23N5O3S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H23N5O3S/c1-3-17-11-13-20(14-12-17)34(31,32)25-24-27-23(26-16-18-7-6-8-19(15-18)33-2)21-9-4-5-10-22(21)30(24)29-28-25/h4-15H,3,16H2,1-2H3,(H,26,27) |
InChI Key |
KNFPXZQSFDBEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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